molecular formula C14H12ClN3OS B7736855 2-[(2-chlorophenyl)methylsulfanyl]-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile

2-[(2-chlorophenyl)methylsulfanyl]-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile

Cat. No.: B7736855
M. Wt: 305.8 g/mol
InChI Key: OTJCMUOUHXESHT-UHFFFAOYSA-N
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Description

2-[(2-chlorophenyl)methylsulfanyl]-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorophenyl group, a methylsulfanyl group, and a nitrile group attached to a pyrimidine ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[(2-chlorophenyl)methylsulfanyl]-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with sodium thiomethoxide to form 2-(2-chlorophenyl)methylsulfanyl. This intermediate is then reacted with ethyl cyanoacetate in the presence of a base to form the desired pyrimidine derivative. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or acetonitrile, and the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

2-[(2-chlorophenyl)methylsulfanyl]-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Scientific Research Applications

2-[(2-chlorophenyl)methylsulfanyl]-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)methylsulfanyl]-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

2-[(2-chlorophenyl)methylsulfanyl]-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives, such as:

    2-(2-chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole: This compound has a similar chlorophenyl and methylsulfanyl substitution but differs in the heterocyclic ring structure.

    2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole: This compound has a phenyl group instead of an ethyl group and a different heterocyclic ring.

    2-(2-methoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole: This compound has a methoxy group instead of a chlorophenyl group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrile group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c1-2-12-10(7-16)13(19)18-14(17-12)20-8-9-5-3-4-6-11(9)15/h3-6H,2,8H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJCMUOUHXESHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)N=C(N1)SCC2=CC=CC=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=O)N=C(N1)SCC2=CC=CC=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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